molecular formula C8H5NS3 B8681573 3H-1,2,4-Dithiazole-3-thione, 5-phenyl- CAS No. 7139-34-6

3H-1,2,4-Dithiazole-3-thione, 5-phenyl-

Cat. No.: B8681573
CAS No.: 7139-34-6
M. Wt: 211.3 g/mol
InChI Key: WXFQYBWOZDLWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-1,2,4-Dithiazole-3-thione, 5-phenyl- is a useful research compound. Its molecular formula is C8H5NS3 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-1,2,4-Dithiazole-3-thione, 5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-1,2,4-Dithiazole-3-thione, 5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7139-34-6

Molecular Formula

C8H5NS3

Molecular Weight

211.3 g/mol

IUPAC Name

5-phenyl-1,2,4-dithiazole-3-thione

InChI

InChI=1S/C8H5NS3/c10-8-9-7(11-12-8)6-4-2-1-3-5-6/h1-5H

InChI Key

WXFQYBWOZDLWJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)SS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of thiobenzamide (100 g, 0.74 mol, Alfa Aesar, Ward Hill, Mass.) was added dropwise to a stirred suspension of NaH (22 g, 0.74 mol, 60% suspension in mineral oil) in pyridine (1 L) at −15° C. followed by the addition of carbon disulfide (122 g, 1.6 mol). The reaction mixture was stirred for 3 h at −10° C. and the solvent was evaporated. The residue was treated with ether, the solution was removed, and the insoluble material was treated in water (1 L). The precipitate was filtered off, and the clear solution was cooled to 0-4° C. and acidified with dilute hydrochloric acid. The crystalline precipitate was collected, washed with water, and dried to yield compound 7 (37.5 g, 24%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Yield
24%

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